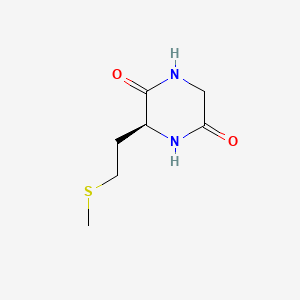

Cyclo-methionylglycine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

61243-37-6 |

|---|---|

Fórmula molecular |

C7H12N2O2S |

Peso molecular |

188.25 g/mol |

Nombre IUPAC |

(3S)-3-(2-methylsulfanylethyl)piperazine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2S/c1-12-3-2-5-7(11)8-4-6(10)9-5/h5H,2-4H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1 |

Clave InChI |

BYJGBWBCRKWFFX-YFKPBYRVSA-N |

SMILES |

CSCCC1C(=O)NCC(=O)N1 |

SMILES isomérico |

CSCC[C@H]1C(=O)NCC(=O)N1 |

SMILES canónico |

CSCCC1C(=O)NCC(=O)N1 |

Otros números CAS |

61243-37-6 |

Sinónimos |

cyclo-L-methionylglycine cyclo-Met-Gly cyclo-methionylglycine |

Origen del producto |

United States |

Synthetic Methodologies and Formation Pathways of Cyclo Methionylglycine

The synthesis of cyclo-methionylglycine, like other cyclic dipeptides (2,5-diketopiperazines), can be achieved through various chemical strategies. These approaches generally involve the formation of the linear dipeptide precursor, methionylglycine (B13396527), followed by an intramolecular cyclization to yield the target diketopiperazine structure. The two primary platforms for this synthesis are solution-phase and solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis Strategies

Solution-phase synthesis offers a classical and versatile approach to peptide and cyclic peptide construction. The synthesis of this compound in solution typically involves the coupling of protected methionine and glycine (B1666218) derivatives, followed by deprotection and cyclization.

The initial step involves the formation of a peptide bond between a C-terminally protected glycine (e.g., as a methyl or ethyl ester) and an N-terminally protected methionine (e.g., with a Boc or Fmoc group). Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to facilitate this reaction. Once the linear dipeptide, N-protected-Met-Gly-O-ester, is formed and purified, the N-terminal protecting group is removed. The subsequent cyclization is often induced by heating the deprotected linear dipeptide ester in a high-boiling point, neutral solvent like butanol or toluene. google.com This process drives the intramolecular aminolysis, where the free amino group of methionine attacks the ester carbonyl of glycine, releasing the alcohol and forming the cyclic amide bonds of the diketopiperazine ring.

| Step | Description | Typical Reagents |

| 1. Protection | N-terminal protection of Methionine and C-terminal protection of Glycine. | Boc-Met-OH, H-Gly-OMe·HCl |

| 2. Coupling | Formation of the linear dipeptide in solution. | DCC, EDC, HOBt |

| 3. Deprotection | Removal of the N-terminal protecting group. | TFA (for Boc), Piperidine (for Fmoc) |

| 4. Cyclization | Intramolecular cyclization of the linear dipeptide ester. | Heat in a high-boiling solvent (e.g., butanol, toluene) |

This table provides a generalized overview of a possible solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis Protocols for Diketopiperazine Formation

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of peptides and can be adapted for the formation of cyclic dipeptides. mdpi.comuniversiteitleiden.nlmdpi.com In a typical SPPS protocol for this compound, glycine would first be attached to a solid support (resin). Subsequently, a protected methionine residue is coupled to the resin-bound glycine.

The formation of the diketopiperazine can then occur, often as a side reaction that can be optimized for preparative purposes. When the dipeptide is attached to the resin, the N-terminal protecting group of the second amino acid (methionine) is removed. The free amino group can then attack the ester linkage anchoring the first amino acid (glycine) to the resin, leading to the cleavage of the dipeptide from the resin in its cyclized form. This cyclative cleavage is a common method for producing diketopiperazines. The choice of resin and linking strategy is crucial to facilitate this intramolecular cyclization.

| Step | Description | Typical Reagents and Conditions |

| 1. Resin Loading | Attachment of the first amino acid (Glycine) to the solid support. | Fmoc-Gly-OH, DIC, HOBt on Wang or 2-chlorotrityl chloride resin. |

| 2. Elongation | Coupling of the second amino acid (Methionine). | Fmoc-Met-OH, coupling reagents (e.g., HBTU, HATU). |

| 3. N-terminal Deprotection | Removal of the Fmoc group from Methionine. | 20% Piperidine in DMF. |

| 4. Cyclative Cleavage | Intramolecular cyclization and release from the resin. | Spontaneous or induced by mild basic or thermal conditions. |

This table outlines a general solid-phase approach for synthesizing this compound.

Cyclization Techniques for Linear Methionylglycine Dipeptide Precursors

The critical step in the synthesis of this compound is the intramolecular cyclization of its linear precursor, methionylglycine. The efficiency of this reaction is influenced by several factors, including the concentration of the linear dipeptide, the solvent, and the presence of catalysts.

High dilution conditions are often employed during the cyclization step to favor the intramolecular reaction over intermolecular polymerization, which would lead to linear polypeptide chains. The cyclization can be performed on a dipeptide with a C-terminal ester, where heating promotes the intramolecular aminolysis. google.com Alternatively, the free carboxylic acid of the linear dipeptide can be activated using coupling reagents, similar to those used in linear peptide synthesis, to facilitate the amide bond formation with the free N-terminal amine. nih.gov The use of specific activating agents can influence the yield and purity of the final cyclic product.

Abiogenic and Prebiotic Formation Mechanisms of Methionine-Glycine Peptides

The question of how the building blocks of life, such as amino acids and peptides, first formed on the early Earth is a central theme in origin of life research. The formation of methionine-glycine peptides under plausible prebiotic conditions would have been subject to the geochemical and physical environments of the primordial planet.

Oligomerization Dynamics of Amino Acids under Early Earth Simulated Conditions

The polymerization of amino acids into peptides in an aqueous environment is a thermodynamically unfavorable process due to the production of a water molecule. royalsocietypublishing.org However, several plausible prebiotic scenarios have been proposed to overcome this barrier.

Simulations of early Earth conditions, such as those found in hydrothermal vent systems, have shown that high temperatures and pressures can promote the formation of peptides. royalsocietypublishing.org Another significant mechanism is salt-induced peptide formation (SIPF), where the presence of salts and metal ions, such as copper, can catalyze the condensation of amino acids. royalsocietypublishing.org Wet-dry cycles, which could have occurred on shorelines or in evaporating ponds, are also considered a potent mechanism for driving peptide bond formation by removing water from the system. eppcgs.org Research has shown that peptides can be formed from simple amino acids like glycine and alanine (B10760859) under these conditions. researchgate.net The presence of sulfur-containing amino acids like methionine in these environments would have led to their incorporation into growing peptide chains. researchgate.net

Influence of Environmental Catalysts and Physicochemical Parameters (e.g., pH, Temperature) on Formation Yields

The yield and length of prebiotic peptides would have been significantly influenced by the surrounding environment. Mineral surfaces, such as clays (B1170129) (e.g., montmorillonite) and silica (B1680970), are thought to have played a crucial catalytic role. pnas.orgacs.org These minerals could have concentrated amino acids from dilute solutions and oriented them in a way that facilitated peptide bond formation. pnas.org Studies have shown that silica surfaces can catalyze the oligomerization of sorbed amino acids. pnas.org

The pH and temperature of the environment were also critical parameters. While some peptide formation can occur under neutral conditions, extreme pH values (either acidic or alkaline) and elevated temperatures have been shown in some models to increase the rate of peptide synthesis. eppcgs.orgresearchgate.net For instance, reactions in alkaline aqueous solutions, sometimes in the presence of condensing agents like trimetaphosphate, have been shown to facilitate the formation of cyclic dipeptides from linear precursors. frontiersin.orgsemanticscholar.org The specific conditions would have influenced not only the formation of the peptide bond but also the stability of the resulting peptides, with a delicate balance between synthesis and degradation.

Advanced Structural Elucidation and Conformational Analysis of Cyclo Methionylglycine

Crystallographic Investigations for Solid-State Structure Determination

The solid-state structure of cyclo-L-methionylglycine has been elucidated through crystallographic studies, providing detailed insights into its molecular geometry and packing in the crystalline form.

It is important to note that the presence of solvent molecules, such as water, during crystallization can lead to different crystal structures with distinct unit cells and space groups. canterbury.ac.nz For instance, the crystal structure of cyclo-L-methionylglycine is noted to contain crystallization water molecules. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| cyclo(L-Met-L-Met) | Triclinic | P1 | 13.469(2) | 5.304(1) | 4.885(1) | 105.8(1) | 99.7(1) | 79.4(1) | researchgate.net |

| cyclo(l-Cys-d-Cys) | Triclinic | P-1 | - | - | - | - | - | - | nih.govmdpi.com |

The crystal packing of cyclo-L-methionylglycine is characterized by an unusual arrangement of alternating layers of the peptide and crystallization water molecules. nih.gov This layered structure is stabilized by a network of intermolecular interactions. A key feature is the formation of hydrogen bonds, which are crucial in defining the crystal architecture. researchgate.netmdpi.com In many cyclic dipeptides, N-H···O hydrogen bonds are a dominant interaction, leading to the formation of molecular tapes or sheets. researchgate.netmdpi.com

The six-membered diketopiperazine (DKP) ring is the core structural motif of cyclo-methionylglycine. The conformation of this ring can vary depending on the nature and orientation of the amino acid side chains. In the solid state, the DKP ring of cyclo-L-methionylglycine is reported to be nearly planar. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing Architectures

Spectroscopic Characterization for Molecular Conformation and Vibrational Dynamics

Spectroscopic techniques are invaluable for probing the conformational landscape of molecules in solution, providing complementary information to the solid-state data from crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For cyclo-L-methionylglycine, NMR studies have been employed to investigate its conformational preferences in solution. nih.gov The conformation of a molecule in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is sensitive to its local electronic environment, which is influenced by the molecule's conformation. hw.ac.uk The assignment of each resonance in the ¹H NMR spectrum to a specific proton is the first step in conformational analysis. huji.ac.il

For cyclic dipeptides, the chemical shifts of the α-protons are particularly informative for deducing the conformation of the DKP ring. The relative orientation of the side chains (axial or equatorial) and the puckering of the ring influence these chemical shifts. In cyclo-L-methionylglycine, the analysis of ¹H NMR spectra, likely in conjunction with other NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, would allow for the determination of through-space proximities between protons, providing crucial constraints for defining the solution-state conformation. researchgate.net The coupling constants (J-values) between adjacent protons also provide valuable information about the dihedral angles and thus the molecular conformation. researchgate.net

| Proton | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| α-H (Gly) | 3.5 - 4.5 | DKP ring conformation, side chain orientation |

| α-H (Met) | 3.5 - 4.5 | DKP ring conformation, side chain orientation |

| β-H (Met) | 1.8 - 2.5 | Side chain conformation |

| γ-H (Met) | 2.4 - 2.8 | Side chain conformation |

| S-CH₃ (Met) | 2.0 - 2.2 | Side chain environment |

| N-H | 7.0 - 8.5 | Hydrogen bonding, solvent exposure |

Note: The chemical shift values are influenced by the solvent used. Common deuterated solvents for NMR include CDCl₃, (CD₃)₂SO, and D₂O. sigmaaldrich.comcarlroth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Carbon-13 (¹³C) NMR Spectroscopic Data and Structural Insights

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for providing information about the carbon framework of a molecule. researchgate.netmagritek.com For peptides, ¹³C NMR chemical shifts are particularly sensitive to the local electronic environment of each carbon atom, offering insights into the peptide backbone and side-chain conformations.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

The following table outlines the predicted chemical shift ranges for the carbon atoms in this compound. These are general ranges and can be influenced by solvent, pH, and the specific cyclic conformation.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Glycine (B1666218) Cα | 41-44 |

| Glycine C=O | 168-174 |

| Methionine Cα | 51-55 |

| Methionine Cβ | 30-33 |

| Methionine Cγ | 28-31 |

| Methionine S-CH₃ | 14-16 |

| Methionine C=O | 170-176 |

Note: The specific values can vary based on experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are instrumental in characterizing functional groups and determining secondary structure in peptides. scialert.netspectroscopyonline.com

The amide bands in the vibrational spectra of peptides are particularly diagnostic of the peptide backbone conformation.

Amide I: This band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide bond. mdpi.com Its precise frequency is sensitive to hydrogen bonding and the secondary structure of the peptide. For cyclic dipeptides like this compound, which have a cis amide conformation, the Amide I band is a key indicator. researchgate.net In solid-state analyses of similar cyclic dipeptides, the Amide I vibration has been observed in both Raman and infrared spectra. researchgate.net

Amide II: The Amide II band, typically found between 1480 and 1580 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations. In molecules with a cis amide conformation, such as cyclic dipeptides, a Raman band for the Amide II mode may be observed, while the corresponding IR band can be absent. researchgate.net

Amide III: This band, located in the 1200–1300 cm⁻¹ range, is a complex mix of C-N stretching, N-H in-plane bending, and other backbone vibrations. scialert.net

Beyond the amide bands, other specific group vibrations provide further structural detail.

C=O Stretching: The carbonyl (C=O) stretching vibrations are the main contributor to the strong Amide I band. researchgate.net In dipeptides, these bands can appear with strong intensity in the IR spectrum. researchgate.net

C-H Stretching: The C-H stretching modes are typically observed in the 2850–3000 cm⁻¹ region. researchgate.net In some cyclic dipeptides, these modes have been noted to be stronger in the Raman spectrum compared to the IR spectrum. researchgate.net

Linear Dichroic Infrared (IR-LD) spectroscopy is a specialized technique used to determine the orientation of functional groups within a molecule. researchgate.netresearchgate.net By suspending the sample in an oriented medium, such as a nematic liquid crystal, the interaction of polarized infrared light with the molecule can be measured. researchgate.netnih.gov This provides information on the spatial arrangement of the transition dipole moments of specific vibrations relative to the molecular orientation axis. IR-LD spectroscopy has been successfully applied to the structural characterization of di- and tripeptides containing methionine, aiding in the determination of their conformation in the solid state. researchgate.netnih.gov

Characterization of Specific Group Vibrations (e.g., C=O, CH modes)

Computational Chemistry Approaches for Conformation and Spectroscopic Interpretation

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental spectroscopic data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com In the context of this compound, DFT calculations are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. mdpi.com By starting with an initial guess of the molecular geometry, DFT algorithms iteratively solve the Kohn-Sham equations to find the lowest energy conformation. q-chem.comjosephbragin.com These optimized geometries provide theoretical models that can be compared with experimental data. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman spectra. mdpi.comresearchgate.net The agreement between calculated and experimental spectra helps to validate the predicted molecular conformation. mdpi.com

Theoretical Prediction and Comparison with Experimental Vibrational Spectra (IR, Raman)

The vibrational characteristics of this compound can be deeply understood by correlating experimentally obtained Infrared (IR) and Raman spectra with theoretically predicted spectra. This comparative approach is crucial for the accurate assignment of vibrational modes to specific molecular motions. Theoretical spectra are typically generated using computational methods, most notably Density Functional Theory (DFT). nih.govosti.govd-nb.info

DFT calculations can predict the vibrational frequencies and intensities of a molecule in its optimized geometric state. d-nb.info However, a direct one-to-one correspondence between theoretical and experimental values is rare, primarily due to the different conditions under which they are obtained. Theoretical calculations often model an isolated molecule in a vacuum, whereas experimental spectra are usually recorded on solid-state samples where intermolecular forces, such as hydrogen bonding, significantly influence molecular vibrations. nih.govresearchgate.net

A common discrepancy is observed in the N-H stretching region. For an isolated molecule, DFT calculations might predict N-H stretching frequencies around 3566-3568 cm⁻¹. researchgate.net In contrast, experimental spectra of solid-state cyclic dipeptides show these bands at much lower wavenumbers, for instance, around 3185 cm⁻¹ in IR and 3160 cm⁻¹ in Raman spectra. researchgate.net This significant redshift in the experimental data is a direct consequence of intermolecular N-H···O hydrogen bonding in the crystal lattice, which weakens the N-H bond and lowers its vibrational frequency. Computational models can be refined to better match experimental results by including multiple molecules to account for these interactions. nih.govosti.gov

The amide I (predominantly C=O stretching) and amide II (a mix of N-H in-plane bending and C-N stretching) bands are characteristic features in the spectra of cyclic dipeptides. researchgate.netbbk.ac.uk For molecules with a cis amide conformation, the amide I band typically appears in the 1650-1680 cm⁻¹ region in both IR and Raman spectra. bbk.ac.uk The amide II band is often observed in the Raman spectrum but may be weak or absent in the IR spectrum for certain conformations. bbk.ac.uk

A detailed comparison between theoretical and experimental data allows for a confident assignment of observed spectral bands. This process, often aided by Potential Energy Distribution (PED) analysis, clarifies the contribution of different internal coordinates to each vibrational mode. osti.govresearchgate.net

Below is an illustrative table comparing typical experimental vibrational frequencies for a cyclic dipeptide with hypothetical DFT-calculated values for this compound, highlighting common trends and assignments.

Interactive Data Table: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Typical Experimental Range (IR) researchgate.netbbk.ac.uk | Typical Experimental Range (Raman) researchgate.netbbk.ac.uk | Hypothetical Calculated Value (Vacuum) nih.govresearchgate.net | Comments |

|---|---|---|---|---|---|

| N-H Stretch | Amide | ~3185 | ~3160 | ~3566 | The calculated value is significantly overestimated due to the absence of hydrogen bonding in the single-molecule model. researchgate.net |

| C-H Stretch | Aliphatic | 2990-2850 | 2990-2850 | 3000-2900 | Generally stronger in Raman than in IR spectra. researchgate.net |

| Amide I (C=O Stretch) | Diketopiperazine Ring | ~1675 | ~1649 | ~1700 | Reflects the cis amide conformation. bbk.ac.uk |

Analysis of Potential Energy Surfaces and Conformational Landscapes

The analysis of potential energy surfaces (PES) and conformational landscapes provides a theoretical framework for understanding the three-dimensional structure and flexibility of this compound. libretexts.org A PES is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and torsional angles. libretexts.orgnih.gov

For this compound, the PES is primarily explored by calculating the energy changes associated with the rotation around key single bonds (torsional angles). The most significant of these are the angles defining the puckering of the central diketopiperazine (DKP) ring and the orientation of the methionyl and glycyl side chains. nih.gov The DKP ring is not strictly planar and can adopt various conformations, such as a boat, chair, or twisted-boat form, depending on the steric bulk and interactions of the side chains. nih.govbbk.ac.uk

The conformational landscape is a broader concept representing the entire energy surface, including all possible conformations and the energetic barriers that separate them. mpg.de Points on the PES with zero energy gradient are known as stationary points. libretexts.org These include energy minima, which correspond to stable, observable conformations (conformers), and saddle points, which represent the transition states between these conformers. libretexts.org The height of the energy barrier between two minima determines the rate at which the molecule can interconvert between the corresponding conformations. mpg.de

By mapping the PES, computational methods can identify the most energetically favorable conformations of this compound. researchgate.net For instance, the analysis would reveal whether a boat conformation of the DKP ring is more stable than a planar or chair form and determine the preferred spatial arrangement of the methionine side chain relative to the ring. These low-energy structures represent the most probable shapes the molecule will adopt. The collection of these stable conformers and the pathways connecting them constitute the molecule's conformational landscape, offering a complete picture of its structural dynamics. mpg.de

The following table provides a hypothetical example of the kind of data obtained from a PES analysis for this compound, illustrating different possible conformers and their calculated relative stabilities.

Interactive Data Table: Hypothetical Conformational Analysis of this compound

| Conformer | DKP Ring Conformation | Side Chain Orientation | Hypothetical Relative Energy (kcal/mol) | Stability |

|---|---|---|---|---|

| 1 | Boat | Extended | 0.00 | Global Minimum |

| 2 | Twisted-Boat | Folded | 1.5 | Low Energy |

| 3 | Planar | N/A | 4.0 | Transition State |

| 4 | Chair | Axial | 2.5 | Local Minimum |

Coordination Chemistry and Metal Complexation of Cyclo Methionylglycine

Ligand Properties of Cyclo-methionylglycine in Metal Ion Interactions

This compound, with its diketopiperazine ring, presents a fascinating case for metal coordination. The primary site for metal interaction is the sulfur atom of the methionine side chain. nih.gov This initial coordination can be followed by further interactions involving the deprotonated amide nitrogens, leading to more complex structures. nih.gov The crystal structure of cyclo-L-methionylglycine reveals a nearly planar diketopiperazine ring with the side chain folded over it. nih.gov This conformation brings the sulfur atom into close proximity with the methionine carbonyl atom, influencing its reactivity and coordination behavior. nih.gov

The interaction of this compound with metal ions is not limited to a single mode. Depending on the metal ion and reaction conditions, different coordination patterns can emerge. For instance, studies have shown that the sulfur atom is the preferred binding site, but the involvement of amide nitrogens can lead to the formation of polynuclear complexes or species with different stoichiometries. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related methionine-containing peptides has been an active area of research, driven by the potential applications of these complexes in various fields, including catalysis and medicine.

Platinum(II) Complexes with Methionine-Containing Ligands: Synthesis and Structural Aspects

Platinum(II) complexes with l-methionylglycine (B1674967) have been synthesized and characterized using various spectroscopic techniques. nih.gov These complexes, with the general formula [PtX₂(dipeptide)]·xH₂O (where X = Cl, I), feature bidentate coordination of the dipeptide through the sulfur atom and the amine nitrogen atom. nih.gov Spectroscopic data from ¹H, ¹³C, and ¹⁹⁵Pt NMR, as well as infrared spectroscopy, have confirmed this coordination mode. nih.gov A notable feature of these complexes is the existence of two diastereoisomeric forms arising from the inversion of configuration at the coordinated sulfur atom. nih.gov The energy barrier for this intramolecular inversion has been determined for the chloro-complex of l-methionylglycine. nih.gov

Palladium(II) Complexes: Catalytic Activity in Amide Bond Hydrolysis

Palladium(II) complexes have demonstrated catalytic activity in the hydrolysis of the amide bond in methionine-containing peptides. researchgate.net The coordination of palladium(II) to the sulfur atom of methionine facilitates the cleavage of the adjacent amide bond. researchgate.net The catalytic efficiency of these complexes can be influenced by factors such as the steric bulk of the ligands on the palladium center. researchgate.net Research has explored the use of various palladium(II) complexes to promote this selective hydrolysis under physiologically relevant conditions. researchgate.net

Coordination with Other Transition Metal Ions (e.g., Gold(I), Zinc(II))

Beyond platinum and palladium, this compound and its linear counterpart, methionylglycine (B13396527), interact with other transition metals.

Gold(I) and Gold(III): Studies on the interaction of methionylglycine with gold(III) have shown that the metal ion can induce oxidation of the methionine sulfur to a sulfoxide (B87167). nih.gov In these cases, direct coordination of the gold(III) to the sulfur atom of the resulting sulfoxide was not observed. nih.gov This highlights the redox activity that can occur in these metal-peptide systems. The coordination chemistry with gold(I) has also been explored, with the sulfur atom being a primary binding site. nih.gov

Zinc(II): Zinc(II) is known to form complexes with various amino acids and peptides. While specific studies on this compound are less common, the coordination of zinc(II) with glycine (B1666218) is well-established, often involving the amino and carboxylate groups. nikkolgroup.com In the context of cyclic dipeptides, such as cyclo(l-His-l-His), zinc(II) has been shown to coordinate, although the formation of binuclear complexes suggests that the ligand's geometry may not be optimal for mononuclear chelation. nih.gov

Mechanistic Studies of Metal-Promoted Chemical Transformations

The coordination of metal ions to peptides can significantly alter their reactivity, leading to transformations such as the hydrolysis of peptide bonds.

Hydrolytic Cleavage of Peptide Bonds Catalyzed by Metal Complexes

Metal complexes, particularly those of platinum(II) and palladium(II), can catalyze the hydrolytic cleavage of peptide bonds. nih.govresearchgate.net The mechanism generally involves the initial coordination of the metal ion to a donor atom within the peptide, most commonly the sulfur atom of a methionine or cysteine residue. researchgate.net This coordination activates the adjacent amide bond, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. researchgate.net

The catalytic activity is dependent on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the pH of the solution. researchgate.net For instance, the rate of hydrolysis can be influenced by the steric bulk of the metal complex. researchgate.net Studies with N-acetylated l-methionylglycine and various Pt(II) complexes have shown that the cleavage of the Met-Gly amide bond proceeds through an intermediate where the platinum is coordinated to the sulfur atom. researchgate.net The rate of this hydrolysis was found to decrease as the steric hindrance of the ligands on the platinum(II) center increased. researchgate.net

Selective Platination of Amino Acid Side Chains within Peptide Sequences

The selective coordination of platinum complexes to specific amino acid side chains within a peptide sequence is a cornerstone of developing targeted therapeutic agents and tools for proteomics. The thioether group of the methionine (Met) side chain is a particularly strong and preferred binding site for soft metal ions like platinum(II). nih.gov This affinity allows for the directed platination of peptides, influencing their structure and reactivity. The cyclic dipeptide, this compound, provides a constrained model system to explore these interactions.

Research into the interaction of platinum(II) complexes with methionine-containing peptides has revealed a high degree of selectivity for the sulfur atom of the methionine side chain. researchgate.net This interaction is often the initial and most dominant coordination step. For instance, studies involving the incubation of various methionine-containing peptides with platinum complexes like [Pt(terpy)Cl]^+ and [Pt(dien)Cl]^+ consistently show evidence of platinum binding to the methionine side chain. researchgate.net This is often confirmed by the observation of characteristic marker ions in mass spectrometry, such as [Pt(L)SCH_3]^+, which directly indicates the coordination of platinum to the thioether group. researchgate.net

The platination of the methionine side chain can serve as an anchor point, facilitating further intramolecular interactions and reactions. For example, once the platinum(II) center is coordinated to the methionine sulfur, it can promote the hydrolysis of the adjacent peptide bond on the C-terminal side. researchgate.netresearchgate.net This process is typically studied using N-acetylated dipeptides like N-acetyl-L-methionylglycine (Ac-L-Met-Gly) to mimic the peptide environment. Dinuclear platinum(II) aqua complexes have been shown to bind to the methionine side chain of Ac-L-Met-Gly and subsequently promote the cleavage of the Met-Gly amide bond. researchgate.net The reaction is generally performed under acidic conditions (pH 2.0-2.5) to favor the formation of the hydrolytically active complex. researchgate.net

In the context of cyclic peptides, such as cyclo(-His-Met-), the coordination of platinum can lead to the formation of remarkably stable macrochelates. The reaction of [Pt(en)(H_2O)_2]^2+ with cyclo(-His-Met-) results in the rapid and quantitative formation of a complex where the platinum is coordinated to both the methionine side chain and the imidazole (B134444) nitrogen of the histidine, forming a large 12-membered chelate ring. researchgate.netresearchgate.net This demonstrates the ability of the platinum ion to coordinate to side chains even within a sterically constrained cyclic structure. While this compound lacks a second coordinating side chain like histidine, the principle of selective platination at the methionine thioether remains the primary interaction.

The nature of the platinum complex itself also plays a crucial role in the subsequent reactivity. For instance, when cisplatin (B142131) and carboplatin (B1684641) interact with methionine-rich motifs, the carrier ligands (ammine and cyclobutane (B1203170) dicarboxylate, respectively) can be displaced. duke.edu In contrast, oxaliplatin (B1677828) tends to retain its cyclohexyldiamine ligand upon coordination to the peptide. duke.edu This highlights that the choice of the ancillary ligands on the platinum complex can influence the final structure of the platinated peptide adduct.

The selective platination of methionine is not only a tool for peptide cleavage but also a key factor in the biological activity and transport of platinum-based drugs. The human copper transport protein Ctr1, which has been implicated in the cellular uptake of cisplatin, contains methionine-rich domains on its extracellular N-terminus that serve as potential platinum-binding sites. duke.edu The initial interaction is the coordination of platinum to the methionine sulfur, which can then lead to different downstream events depending on the specific platinum complex and the peptide sequence. nih.govduke.edu

The following table summarizes findings from studies on the platination of methionine-containing peptides, which provide a basis for understanding the reactivity of this compound.

| Platinum Complex | Peptide Substrate | Key Findings | Reference(s) |

| [Pt(terpy)Cl]^+, [Pt(dien)Cl]^+ | Methionine-containing peptides (e.g., GM, MG, GGM) | Selective binding of Pt(II) to the methionine side chain thioether group was observed. | researchgate.net |

| Dinuclear Pt(II)-aqua complexes | N-acetyl-L-methionylglycine (Ac-L-Met-Gly) | Complexes bind to the methionine side chain and promote selective cleavage of the Met-Gly amide bond at pH 2.0-2.5. | researchgate.net |

| [Pt(en)(H_2O)_2]^2+ | cyclo(-His-Met-) | Rapid and quantitative formation of a stable 12-membered macrochelate involving coordination to both Met and His side chains. | researchgate.netresearchgate.net |

| Cisplatin, Carboplatin | Methionine-rich peptide motifs | Coordination to multiple methionine residues leads to the loss of the original carrier ligands. | duke.edu |

| Oxaliplatin | Methionine-rich peptide motifs | Retains its cyclohexyldiamine ligand upon coordination to the peptide. | duke.edu |

| cis-[PtCl(NH_3)_2(H_2O)]^+ | Methionine (Met) | Primary coordination occurs at the sulfur atom, which can be followed by chelation involving the amino group, displacing another ligand. | nih.gov |

Biochemical and Enzymatic Research on Methionine Glycine Peptide Systems Excluding Clinical and Therapeutic Applications

Enzymatic Hydrolysis and Transpeptidation Studies

The enzymatic breakdown and modification of peptides are fundamental processes in biochemistry. The stability and reactivity of the peptide bond in methionylglycine (B13396527) and its cyclic counterpart are of significant interest in understanding peptide metabolism.

Interaction with Gamma-Glutamyl Transpeptidase: Substrate Specificity and Catalytic Modulation

Gamma-glutamyl transpeptidase (GGT) is a membrane-bound enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across cell membranes. eclinpath.com Its primary function involves the transfer of a γ-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor, which can be an amino acid or another peptide. eclinpath.comnih.gov

Research on the substrate specificity of GGT from various sources has shown its ability to interact with a range of amino acids and peptides. Studies on GGT from Aspergillus nidulans demonstrated that it can utilize several amino acids and peptides as γ-glutamyl acceptors, including methionine and the dipeptide Gly-Gly. researchgate.net The enzyme catalyzes the transfer of the γ-glutamyl group, leading to the formation of new γ-glutamyl peptides. nih.gov While GGT interacts with linear peptides and individual amino acids like methionine and glycine (B1666218), specific studies detailing the interaction of GGT with the cyclic dipeptide cyclo(Met-Gly) as either a substrate or a catalytic modulator are not prominent in the available scientific literature. Generally, cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are noted for their high stability and resistance to enzymatic hydrolysis by standard peptidases compared to their linear counterparts. nih.govoup.com

Studies on Dipeptidase and Aminopeptidase Activities on Methionine-Glycine Peptides

Dipeptidases and aminopeptidases are crucial enzymes in the final stages of protein degradation, breaking down small peptides into free amino acids.

Dipeptidase Activity: Dipeptidases hydrolyze dipeptides into their constituent amino acids. Research on a dipeptidase from Lactobacillus helveticus showed it was active on various dipeptides but did not hydrolyze the tripeptide Met-Gly-Gly, indicating its specificity for dipeptides. asm.org In Escherichia coli, a non-specific dipeptidase is known to have broad substrate specificity, suggesting it could potentially act on Met-Gly. string-db.org Similarly, dipeptidases from Prevotella intermedia have been shown to hydrolyze dipeptides with methionine in the C-terminal position. nii.ac.jp

Aminopeptidase Activity: Methionine aminopeptidases (Met-APs) are a specific class of aminopeptidases that cleave the N-terminal methionine from nascent proteins. This cleavage is highly efficient when the subsequent amino acid residue is small and uncharged, such as glycine. string-db.orgresearchgate.net In the yeast Saccharomyces cerevisiae, two distinct methionine aminopeptidases (Met-AP1 and Met-AP2) are required for this essential function. researchgate.net This indicates that the Met-Gly peptide bond is a known substrate for enzymatic cleavage in the context of a larger polypeptide chain. However, the activity of these enzymes is specific to N-terminal methionine in linear peptides, and they are not expected to hydrolyze the internal, cyclized peptide bonds of cyclo(Met-Gly).

Fundamental Peptide Transport Mechanisms in Preclinical Models and Isolated Systems

The transport of small peptides across biological membranes is a vital process for nutrient absorption. Studies using isolated tissues and microbial systems have provided insight into the mechanisms governing the uptake of methionyl-glycine.

Absorption and Uptake Studies in Isolated Tissues (e.g., Omasal Epithelium, Ruminal Epithelium)

In ruminants, the omasum and rumen are key sites for nutrient absorption. Research using isolated sheep omasal and ruminal epithelial tissues has demonstrated that these tissues can absorb the dipeptide methionylglycine. oup.comvt.edu

Key findings from these studies include:

Intact Transport: Methionylglycine is transported intact across both ruminal and omasal epithelia. oup.comvt.edu

Greater Omasal Capacity: The omasal epithelium shows a significantly greater capacity to absorb both free methionine and methionylglycine compared to the ruminal epithelium. oup.com

Hydrolysis: While both tissues transport the dipeptide intact, the omasal epithelium hydrolyzes a greater quantity of methionylglycine over time. oup.com

Competitive Inhibition: In a primary culture of omasal epithelial cells from dairy calves, methionyl-glycine was found to competitively inhibit the uptake of another dipeptide, glycylsarcosine (B1347041) (Gly-Sar). nih.gov This suggests that Met-Gly is recognized and transported by the peptide transporter 1 (PEPT1). nih.gov

| Parameter | Tissue | Substrate | Finding | Reference |

|---|---|---|---|---|

| Total Absorption | Omasal vs. Ruminal | Methionine & Methionylglycine | Omasal absorption is greater than ruminal absorption (P < 0.01). | oup.com |

| Intact Transfer | Omasal & Ruminal | Methionylglycine | Dipeptide is transferred intact across both tissues. | oup.comvt.edu |

| Hydrolysis (after 240 min) | Omasal vs. Ruminal | Methionylglycine | Omasal epithelia hydrolyze a greater quantity than ruminal epithelia (P < 0.01). | oup.com |

| Inhibitor | Concentration | Effect on Gly-Sar Uptake | Reference |

|---|---|---|---|

| Methionine-glycine | 0.5 - 5.0 mM | Competitively inhibits the uptake of Gly-Sar, indicating shared transport via PEPT1. | nih.gov |

Cellular Transport and Metabolism in Microbial Systems (e.g., Saccharomyces cerevisiae, Salmonella typhimurium)

Microbial systems are valuable models for studying fundamental transport processes.

Saccharomyces cerevisiae : This yeast possesses a variety of transport systems for amino acids and small peptides. nih.gov It can import S-methylmethionine, a methionine derivative, and has general amino acid permeases. nih.gov The metabolism of Met-Gly is linked to the activity of methionine aminopeptidases that process nascent proteins. researchgate.net While yeast has di/tripeptide transporters, specific studies on the transport of cyclo(Met-Gly) are lacking.

Salmonella typhimurium : This bacterium also has sophisticated transport systems. The phosphotransferase system (PTS) for sugars can regulate the transport of other compounds. embopress.org While specific transporters for methionine-containing peptides exist, detailed characterization of a system for methionyl-glycine or its cyclic form has not been a primary focus in the reviewed literature.

Oxidation and Degradation Pathways of Methionine in Peptide Contexts

The sulfur-containing side chain of methionine is susceptible to oxidation, a reaction with significant implications for peptide and protein structure and function. Methionine residues can be oxidized by reactive oxygen species (ROS) to form methionine sulfoxide (B87167) (MetO). nih.govnih.gov This oxidation is often a reversible process, with enzymes like methionine sulfoxide reductases capable of reducing MetO back to methionine, thereby providing an antioxidant defense mechanism. nih.govasm.org

The key aspects of methionine oxidation in peptides are:

Reversible Oxidation: The conversion to methionine sulfoxide (MetO) is a common modification that can be reversed by cellular enzymes, playing a role in redox sensing and regulation. nih.gov

Further Oxidation: Stronger oxidizing conditions can lead to the irreversible formation of methionine sulfone. nih.govasm.org

Structural Dependence: The rate of oxidation of a methionine residue is influenced by its position within the peptide's structure; exposed residues are more susceptible than those buried within a folded core. pnas.org

Metal-Catalyzed Oxidation: The presence of transition metals like iron (Fe²⁺) or copper (Cu²⁺) can catalyze the production of ROS, which in turn accelerates the oxidation of susceptible amino acid residues, including methionine. encyclopedia.pub

This oxidative degradation pathway is a general characteristic of methionine-containing peptides. The specific kinetics and products of oxidation for cyclo(Met-Gly) would depend on the conformation of the cyclic structure and the accessibility of the methionine sulfur atom to oxidizing agents.

Mechanisms of Hydroxyl Radical-Induced Oxidation of Methionine Residues

The oxidation of methionine residues within peptides by hydroxyl radicals (HO•) is a complex, multi-step process that is a key aspect of oxidative stress and protein modification. mdpi.com The thioether group in the methionine side chain is particularly susceptible to oxidation and is a primary target for reactive oxygen species (ROS) like the hydroxyl radical. researchgate.netru.nl Unlike two-electron oxidants such as hydrogen peroxide which directly form methionine sulfoxide, the reaction with HO• initiates a one-electron oxidation pathway. mdpi.commdpi.com

The process begins with the rapid addition of the hydroxyl radical to the sulfur atom of the methionine residue. researchgate.net This initial step leads to the formation of a transient intermediate species, the hydroxysulfuranyl radical. nih.gov This species can then undergo further reactions, the pathways of which are influenced by factors like pH and the local peptide sequence. nih.gov One major pathway involves the heterolytic cleavage of the sulfur-oxygen bond, resulting in the formation of a sulfur radical cation (MetS•+) and a hydroxide (B78521) ion (OH⁻). mdpi.comresearchgate.net

The resulting sulfur radical cation is a highly reactive intermediate. researchgate.net Its fate can be influenced by the surrounding amino acid residues. For instance, the radical cation can be stabilized through the formation of a two-center, three-electron (2c-3e) bond with another atom that possesses a lone pair of electrons, such as a nearby nitrogen or oxygen atom in the peptide backbone or a neighboring amino acid side chain. researchgate.netru.nl In some peptide contexts, such as in Met-enkephalin, the sulfur radical cation can engage in intramolecular electron transfer with a nearby tyrosine residue, effectively repairing the methionine damage but oxidizing the tyrosine. nih.gov Despite the complexity of the intermediate radical species, the most common stable end-product of this oxidation cascade is methionine sulfoxide (Met(O)). ru.nl

Attack: The electrophilic hydroxyl radical (HO•) attacks the nucleophilic sulfur atom of the methionine side chain. researchgate.net

Adduct Formation: A transient hydroxysulfuranyl radical adduct is formed. nih.gov

Intermediate Formation: This adduct can then lead to the formation of a sulfur radical cation (MetS•+) through heterolytic cleavage. mdpi.com

Stabilization/Reaction: The radical cation can be stabilized by forming a 2c-3e bond or can react further, influenced by the local environment. ru.nl

Final Product: The reaction cascade typically results in the formation of the stable oxidation product, methionine sulfoxide. ru.nl

This process is of significant interest in biochemistry as the conversion of the hydrophobic methionine residue to the more hydrophilic methionine sulfoxide can alter a peptide's or protein's structure and function. nih.gov

Methodologies for Quantifying Methionine Oxidation Levels in Peptides

Accurately quantifying the extent of methionine oxidation in peptides is a significant analytical challenge, primarily due to the potential for spurious oxidation during sample preparation and analysis. nih.govnih.gov Several sophisticated methodologies, largely based on mass spectrometry (MS), have been developed to overcome these issues and provide reliable quantification of in vivo oxidation levels. nih.govresearchgate.net

A major difficulty in direct quantification is that the oxidation of methionine to methionine sulfoxide alters the peptide's physicochemical properties, leading to changes in chromatographic retention times and mass-to-charge ratios, which complicates direct comparison between the oxidized and unoxidized forms. nih.gov To address this, methods have been developed to isotopically label or chemically block methionine residues to allow for more accurate measurement.

Key methodologies include:

Methionine Oxidation by Blocking (MObB): This approach circumvents the issue of artificial oxidation by forcibly oxidizing all unoxidized methionine residues with heavy-isotope-labeled hydrogen peroxide (H₂¹⁸O₂). nih.govacs.org Peptides that were already oxidized in vivo retain their standard ¹⁶O atom, while newly oxidized methionines incorporate an ¹⁸O atom. The 2 Dalton mass difference between the ¹⁶O- and ¹⁸O-containing peptides allows mass spectrometry to distinguish between the two populations and calculate the original fractional oxidation. nih.gov A drawback is that the small mass difference can lead to overlapping isotopic envelopes in the mass spectra, sometimes requiring specialized data analysis procedures. nih.gov

Methionine Oxidation by Blocking with Alkylation (MObBa): As an alternative to MObB, this method involves selectively blocking unoxidized methionine residues through alkylation, for example, with iodoacetamide (B48618) (IAA). nih.govacs.org The alkylated methionine is stable and prevents any further spurious oxidation. nih.gov The levels of methionine oxidation can then be accurately determined by quantifying the ratio of alkylated (unoxidized) to non-alkylated (oxidized) peptides via mass spectrometry. nih.govacs.org This method has demonstrated high quantitative accuracy across a range of oxidation levels. acs.org

Combined Fractional Diagonal Chromatography (COFRADIC): This technique utilizes the change in hydrophobicity and thus the chromatographic retention time of peptides when methionine is oxidized to methionine sulfoxide. nih.govresearchgate.net The method can be combined with Stable Isotope Labeling with Amino acids in Cell culture (SILAC), where cells are grown in media containing "light" (¹²C) or "heavy" (¹³C) versions of amino acids. researchgate.net By comparing the peptide profiles from control and oxidatively stressed cells, the degree of oxidation for specific methionine residues can be quantified on a proteome-wide scale. researchgate.net

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| MObB (Methionine Oxidation by Blocking) | Forced oxidation of unoxidized Met with H₂¹⁸O₂; quantification via ¹⁸O/¹⁶O ratio. nih.govnih.gov | Circumvents artifactual oxidation during analysis. acs.org | Small (2 Da) mass difference can cause overlapping isotopic signals, complicating data analysis. nih.gov |

| MObBa (MObB with Alkylation) | Selective alkylation (e.g., with IAA) of unoxidized Met residues, which are then quantified as a stable proxy. nih.govacs.org | Provides a stable marker for unoxidized Met, high quantitative accuracy and linear response. nih.govacs.org | Requires an additional chemical derivatization step in the workflow. |

| COFRADIC (Combined Fractional Diagonal Chromatography) | Isolates Met-sulfoxide containing peptides based on shifts in liquid chromatography retention times. researchgate.net | Enables proteome-wide scale measurements; can be coupled with SILAC for robust quantification. researchgate.net | Technically complex multi-step chromatographic procedure. nih.gov |

The quantitative accuracy of the MObBa method was demonstrated by analyzing synthetic peptide mixtures with known levels of methionine oxidation. The results showed a strong linear correlation between the expected and measured values.

| Known Fractional Oxidation (%) | Measured Fractional Oxidation (%) |

|---|---|

| 0 | ~0 |

| 25 | ~25 |

| 50 | ~50 |

| 75 | ~75 |

| 100 | ~100 |

| Data derived from proof-of-concept experiments using a synthetic MASLIKKLAVDR peptide where oxidized and reduced forms were mixed at known ratios and analyzed via MObBa. acs.org |

Derivatives, Analogues, and Structure Activity Relationship Studies Sar of Cyclo Methionylglycine

Design and Synthetic Strategies for Functionalized Cyclo-methionylglycine Derivatives

The synthesis of functionalized this compound derivatives is crucial for exploring their structure-activity relationships. General strategies for creating cyclic dipeptides and their derivatives can be adapted for this specific compound. These methods often involve the initial formation of a linear dipeptide, followed by an intramolecular cyclization.

Key synthetic approaches include:

Solution-Phase Synthesis: This traditional method involves coupling protected amino acids (like Fmoc-Gly-OH and Boc-Met-OH) to form a linear dipeptide. After selective deprotection of the C-terminus, the peptide is activated and undergoes cyclization under basic conditions, often at high dilution to favor the intramolecular reaction over intermolecular polymerization.

Solid-Phase Peptide Synthesis (SPPS): SPPS offers a more streamlined approach. A protected amino acid is anchored to a resin, and the second amino acid is coupled to it. The linear dipeptide is then cleaved from the resin and cyclized in solution. Alternatively, cyclization can sometimes be achieved while the peptide is still attached to the resin.

Functionalization: The creation of functionalized derivatives often involves using modified amino acid precursors. For instance, glycine (B1666218) derivatives can be functionalized at the α-carbon to introduce various substituents. sioc-journal.cn Similarly, modifications can be made to the methionine side chain before or after the formation of the DKP ring. Recent advancements have focused on developing catalytic systems for the direct α-C(sp³)—H functionalization of glycine derivatives, providing a powerful tool for creating novel structures. sioc-journal.cn Another approach involves the synthesis of larger cyclic peptides containing the methionylglycine (B13396527) motif, which can be achieved through multi-step solid-phase synthesis followed by cyclization in solution. mdpi.com

Impact of Side-Chain Modifications on Diketopiperazine Ring Conformation

The conformation of the six-membered diketopiperazine (DKP) ring is a critical determinant of a cyclic dipeptide's properties. The DKP ring is not always planar and can adopt various conformations, such as boat, twist-boat, or chair forms. researchgate.netnih.gov The specific conformation is heavily influenced by the nature and orientation of the amino acid side chains. nih.gov

In the case of this compound, the methionine side chain plays a pivotal role. Crystal structure analysis reveals that the DKP ring of cyclo-L-methionylglycine is nearly planar. nih.gov A key feature is the folding of the methionine side chain over the DKP ring, resulting in a significantly short contact between the sulfur atom and a carbonyl oxygen of the methionine residue. nih.gov Circular dichroism studies on methionyl-containing DKPs have confirmed that the thioether side chain promotes such folded conformations. researchgate.net

The conformation can also be sensitive to the environment. For cyclo-L-methionylglycine, a solvent-dependent conformational distribution has been observed, indicating that the molecule's shape can change based on its surroundings. researchgate.net

Modifying the side chains can systematically alter the ring's conformation:

Bulky vs. Small Substituents: Cyclic dipeptides with small side chains, like cyclo(Gly-Gly), tend to have planar DKP rings. In contrast, bulkier residues, as seen in cyclo(L-Ala-L-Ala), lead to more puckered, non-planar ring structures. nih.gov

Chirality: The chirality of the constituent amino acids has a profound effect. For example, cyclo(L-Ala-L-Ala) adopts a twist-boat conformation, while its diastereomer, cyclo(D-Ala-L-Ala), has a nearly planar ring. acs.org

Specific Interactions: The positioning of functional groups on the side chains can introduce specific intramolecular interactions, such as hydrogen bonds or electrostatic interactions, which can stabilize a particular ring conformation. diamond.ac.uknih.gov

These findings demonstrate that targeted side-chain modifications are a powerful strategy for controlling the three-dimensional structure of this compound derivatives.

Comparative Conformational and Coordination Analyses of Homologous Cyclic Dipeptides

Comparing this compound to its homologous cyclic dipeptides provides valuable insights into how subtle changes in the amino acid sequence affect structure and metal-binding capabilities.

Conformational Analysis: The conformation of the DKP ring varies significantly across different cyclic dipeptides. While cyclo-L-methionylglycine features a nearly planar ring with a folded side chain, other related compounds exhibit distinct structures. nih.gov For instance, cyclo(L-methionyl-L-methionyl) adopts a twist-boat conformation in its crystalline state. researchgate.net This highlights that the presence of a second bulky side chain (another methionine) induces greater puckering in the DKP ring compared to the single methionine side chain in this compound.

The following table summarizes the DKP ring conformations for several cyclic dipeptides:

| Cyclic Dipeptide | DKP Ring Conformation | Reference |

| Cyclo(L-methionylglycine) | Nearly Planar | nih.gov |

| Cyclo(L-methionyl-L-methionyl) | Twist-Boat | researchgate.net |

| Cyclo(Gly-Gly) | Planar | nih.gov |

| Cyclo(L-Ala-L-Ala) | Puckered (Twist-Boat) | nih.gov |

| Cyclo(D-Ala-L-Ala) | Nearly Planar | acs.org |

| Cyclo(L-Cys-D-Cys) | Nearly Planar | nih.gov |

Coordination Analysis: Cyclic dipeptides can act as ligands, binding to metal ions through various donor atoms. For this compound, the sulfur atom of the methionine side chain is the primary site for metal coordination. nih.gov This has been demonstrated in studies with a range of metals, including palladium(II), platinum(II), gold(III), and mercury(II). nih.govthegoodscentscompany.com The folded conformation of the side chain makes this sulfur atom accessible for binding. In some systems, there is evidence that deprotonated amide nitrogens within the DKP ring can also participate in coordination, leading to more complex binding modes. nih.gov This versatile coordination behavior is a key feature of this compound. nih.gov

Correlation between Structural Modifications and Reactivity in Metal Complexation or Hydrolysis

The structure of this compound and its derivatives directly correlates with their reactivity, particularly in metal complexation and hydrolysis.

Metal Complexation: The folded structure of this compound, which brings the soft sulfur donor atom of the side chain into an exposed position, is a key determinant of its reactivity towards soft metal ions like Pd(II) and Pt(II). nih.gov The stability and geometry of the resulting metal complexes are influenced by the inherent conformation of the ligand. Modifications that alter the side chain's flexibility or the electronic properties of the sulfur atom would be expected to change the thermodynamics and kinetics of metal binding. For example, oxidizing the thioether to a sulfoxide (B87167) or sulfone would drastically reduce its ability to coordinate to soft metals.

Hydrolysis: The amide bonds within the DKP ring of this compound are generally stable. However, their hydrolysis can be promoted by metal ions. thegoodscentscompany.com Certain platinum(II) and palladium(II) complexes, when anchored to the sulfur atom of methionine-containing peptides, can selectively catalyze the hydrolysis of the nearby amide bond under relatively mild conditions. researchgate.net

Studies on the hydrolysis of methionylglycine catalyzed by palladium(II) complexes have revealed a clear structure-reactivity relationship:

Steric Bulk: The rate of hydrolysis is dependent on the steric bulk of the catalyst. This suggests that the approach of the catalytic metal complex to the amide bond is a critical factor in the reaction's efficiency. thegoodscentscompany.com

Ligand Environment: The other ligands coordinated to the metal ion also influence the catalytic activity. Fine-tuning the ligand sphere around the metal can enhance or suppress the rate of peptide bond cleavage. europa.eu

These findings indicate that structural modifications to either the this compound derivative or the interacting metal complex can be used to control the rate and selectivity of hydrolysis. This has implications for designing systems where controlled degradation is desired.

Advanced Analytical Methodologies in Cyclo Methionylglycine Research

Mass Spectrometry (MS) Techniques for Identification, Characterization, and Fragmentation Studies.nih.govrsc.org

Mass spectrometry is a cornerstone in the analysis of peptides, offering high sensitivity and detailed structural information. nih.gov For cyclic peptides like Cyclo-methionylglycine, various ionization methods are employed to generate gas-phase ions for mass analysis, each providing unique advantages.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally fragile and non-volatile biological macromolecules like peptides. nih.govlibretexts.org It generates ions directly from a solution, typically producing intact protonated molecules [M+H]⁺, which allows for accurate molecular weight determination. libretexts.org

While specific ESI-MS studies focused solely on this compound are not extensively detailed in the available literature, research on its linear precursor, L-methionyl-glycine hydrochloride, provides valuable analytical data. In ESI-MS analysis, L-methionyl-glycine hydrochloride shows a characteristic base peak corresponding to the protonated molecule. researchgate.net

| Ion Species | Observed m/z | Identity |

| [M+H]⁺ | 207.1 | Protonated L-methionyl-glycine |

| [M+Na]⁺ | 229.1 | Sodium Adduct of L-methionyl-glycine |

| [M-Cl]⁻ | 207.1 | L-methionyl-glycine (after loss of HCl) |

| Data derived from studies on L-methionyl-glycine hydrochloride. researchgate.net |

Fast Atom Bombardment (FAB) is another soft ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms (e.g., Argon or Xenon). creative-proteomics.comwikipedia.org This process creates both protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, making it useful for analyzing polar and thermally unstable compounds. creative-proteomics.comwikipedia.org FAB-MS is highly effective for determining the molecular weight and purity of synthetic peptides. nih.gov

Analysis of the linear dipeptide L-methionyl-glycine hydrochloride using FAB-MS reveals a prominent peak for the protonated molecule [M+H]⁺. researchgate.net This confirms the molecular weight of the dipeptide. researchgate.net

| Ion Species | Observed m/z | Identity |

| [M+H]⁺ | 207.1 | Protonated L-methionyl-glycine |

| Data derived from studies on L-methionyl-glycine hydrochloride. researchgate.net |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures, including peptide samples. creative-biolabs.com It separates components chromatographically before they are subjected to mass analysis, ionization, and subsequent fragmentation (MS/MS) to elucidate their structure. creative-biolabs.comsciex.com

The fragmentation of cyclic peptides is notably more complex than that of their linear counterparts. nih.gov While linear peptides typically break at the peptide bonds to produce predictable series of b- and y-ions, cyclic peptides can undergo ring-opening at various points, leading to multiple possible linear precursor ions that then fragment, sometimes resulting in scrambled sequences. nih.gov

Studies on the radical cations of the linear dipeptide, [Met-Gly]•+, provide insight into potential fragmentation pathways. Collision-induced dissociation (CID) of [Met-Gly]•+ leads to both charge-driven and radical-driven fragmentation. acs.org A key radical-driven dissociation involves the loss of the methionine side chain. acs.org

| Parent Ion | Fragmentation Pathway | Resulting Fragment | Significance |

| [Met-Gly]•+ | Radical-driven | Loss of CH₃-S-CH=CH₂ | Indicates cleavage of the methionine side chain. acs.org |

| [Met-Gly]•+ | Charge-driven | Formation of a₁ ions | Classic peptide backbone fragmentation. acs.org |

| Fragmentation data based on studies of linear [Met-Gly]•+ radical cations. acs.org |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Thermal Analysis Methods: Thermogravimetry (TGV) and Differential Scanning Calorimetry (DSC) for Material Stability.nih.govrsc.org

Thermal analysis techniques are essential for characterizing the material stability and phase behavior of compounds upon heating. Thermogravimetry (TGV or TGA) measures the change in mass of a sample as a function of temperature, identifying decomposition events. eltra.com Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as a function of temperature, revealing thermal transitions like melting and crystallization. torontech.comnih.gov

Research on the thermal stability of L-methionyl-glycine hydrochloride, the linear precursor to this compound, demonstrates its decomposition behavior. researchgate.net The TGV analysis shows a multi-step decomposition process, while the DSC curve indicates the corresponding endothermic and exothermic events. researchgate.net

| Technique | Temperature Range (°C) | Observation | Interpretation |

| TGV | 190–300 | First mass loss | Decomposition of the compound. researchgate.net |

| TGV | 300–550 | Second mass loss | Further decomposition of intermediates. researchgate.net |

| DSC | ~210 | Endothermic peak | Melting and onset of decomposition. researchgate.net |

| DSC | >210 | Exothermic process | Decomposition of the molecule. researchgate.net |

| Thermal analysis data for L-methionyl-glycine hydrochloride. researchgate.net |

Application of Isotopic Labeling in Mechanistic Elucidation (e.g., ¹⁸O isotopic labeling).musechem.com

Isotopic labeling is a powerful technique used to trace the fate of atoms through chemical and biological pathways, providing detailed mechanistic insights. musechem.comgeneralmetabolics.com In peptide research, stable isotopes like ¹⁸O are used to investigate reaction mechanisms, such as hydrolysis or oxidation. nih.gov

A key application relevant to this compound is the study of methionine oxidation. The sulfur-containing side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167). To accurately quantify this modification and distinguish it from artifacts introduced during analysis, ¹⁸O-labeling methods have been developed. acs.org For instance, in a technique known as Methionine Oxidation by Blocking (MObB), unoxidized methionines are intentionally oxidized with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). acs.org This allows the naturally occurring (¹⁶O) and artificially induced (¹⁸O) sulfoxides to be distinguished by a 2 Da mass shift in the mass spectrum, enabling precise quantification of the original oxidation state. acs.org

This approach could be applied to this compound to study its oxidative stability and the mechanisms of its degradation under various conditions. By tracking the incorporation of ¹⁸O, researchers can elucidate the specific pathways of oxidation, which is critical for understanding its stability and potential interactions in biological systems. nih.govacs.org

Future Research Directions and Unexplored Avenues for Cyclo Methionylglycine

Integration of Advanced Spectroscopic Techniques for High-Resolution Structural Insights

A foundational understanding of a molecule's three-dimensional structure is critical. While a crystal structure for cyclo-L-methionylglycine has been determined, providing essential bond length and angle data, future research should employ more advanced spectroscopic methods for a more dynamic and higher-resolution picture. nih.gov

Modern spectroscopic analysis combines experimental techniques with theoretical calculations, such as Density Functional Theory (DFT), to achieve precise structural elucidation and vibrational assignment. nih.govresearchgate.net Future studies on Cyclo-methionylglycine could integrate a suite of advanced techniques:

High-Field Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR techniques (e.g., 2D NMR) can reveal through-bond and through-space correlations, providing detailed information about the molecule's conformation in solution, which may differ from its solid-state crystal structure. numberanalytics.com

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can offer further insights into the vibrational modes of the molecule, particularly for non-polar bonds. researchgate.netnumberanalytics.com

Cryo-NMR and Ultrafast Spectroscopy: These cutting-edge techniques are pushing the boundaries of molecular analysis and could be applied to capture transient conformational states and intricate structural dynamics of this compound that are not observable with conventional methods. numberanalytics.com

By combining these advanced spectroscopic tools with quantum chemical calculations, a comprehensive and high-resolution model of this compound's structure and conformational flexibility can be developed. researchgate.netresearchgate.net

Refined Computational Models for Predicting Complex Biological Interactions (Non-Clinical)

Computational modeling is an indispensable tool for predicting how a molecule might interact with biological systems, thereby guiding experimental research. For cyclic peptides like this compound, which possess a conformationally constrained scaffold, computational approaches are particularly valuable. frontiersin.orgnih.gov

Future research should leverage refined computational models to explore the non-clinical interaction landscape of this compound. This involves:

All-Atom Molecular Dynamics (MD) Simulations: Using explicit-solvent MD simulations with enhanced sampling methods can predict the structural ensembles of the molecule in a solution phase. nih.govacs.org This provides a more realistic representation of the molecule's behavior in a biological context.

Advanced Prediction Algorithms: Recent developments in deep learning, such as AlphaFold 3 and purpose-built models like HighFold3, are revolutionizing the prediction of biomolecular structures and their interactions. biorxiv.org While initially focused on larger proteins, these tools are being adapted for smaller, cyclic peptides, and even those containing unnatural amino acids. biorxiv.orgoup.com Applying these models could predict how this compound might bind to various proteins or other biomolecules, offering clues to its fundamental biochemical roles.

Ensemble Docking: Rather than docking a single rigid structure, simulating and comparing entire solution-phase ensembles of this compound against potential biological targets can provide more accurate predictions of binding affinity and mode. nih.govacs.org

These computational strategies can generate hypotheses about the molecule's function, which can then be tested experimentally, accelerating the pace of discovery.

Development of Novel Synthetic Routes for Highly Diversified Analogues

The creation of structural analogues is a cornerstone of chemical and biological research, allowing for systematic investigation of structure-activity relationships. The development of novel synthetic routes for creating a diverse library of this compound analogues is a crucial future direction.

The core 2,5-diketopiperazine scaffold is a versatile platform for chemical modification. mdpi.com Future synthetic efforts could focus on several areas:

Solid-Phase and Solution-Phase Synthesis: Both on-resin and solution-phase cyclization strategies can be optimized for this compound. universiteitleiden.nl On-resin cyclization can prevent intermolecular reactions, while solution-phase methods may be suitable for larger-scale synthesis. universiteitleiden.nl

Enzymatic Synthesis: Exploring the use of cyclodipeptide synthases (CDPSs) could provide a biotechnological route to synthesis. mdpi.comnih.gov These enzymes, which use aminoacyl-tRNAs, could potentially be engineered for higher efficiency and substrate specificity. d-nb.info

Combinatorial Tailoring: Nature utilizes a vast repository of "tailoring enzymes" to modify DKP scaffolds, installing different functional groups that are crucial for biological activity. frontiersin.org Future research could employ synthetic biology approaches to combine this compound synthesis with a panel of these tailoring enzymes (e.g., oxidases, methyltransferases) to generate novel, highly diversified analogues that would be difficult to produce through purely chemical means. frontiersin.org

Creating a library of analogues—with modifications to the side chains or the DKP ring itself—would be invaluable for probing its fundamental biochemical interactions and properties.

Deeper Exploration of Its Natural Occurrence and Fundamental Biochemical Roles in Diverse Organisms (Non-Clinical)

Cyclic dipeptides are widespread in nature, produced by bacteria, fungi, plants, and animals as secondary metabolites. mdpi.com They often serve as signaling molecules in processes like quorum sensing or as agents in inter-species competition. oup.comfrontiersin.org While one study has noted the presence of this compound in isolated sheep ruminal and omasal epithelial tissue, its broader natural distribution and fundamental roles remain unknown. mountainscholar.org

A significant avenue for future research is the systematic exploration of its natural occurrence and function:

Metabolomic Screening: Advanced analytical techniques, such as high-resolution mass spectrometry, should be used to screen diverse environmental and biological samples for the presence of this compound. frontiersin.org This could include marine organisms, soil microbes, plant endophytes, and the gut microbiomes of various animals, which are known to be rich sources of DKPs. mdpi.comoup.com

Biosynthetic Gene Cluster Identification: If this compound is identified in a microorganism, genome mining can be used to find the biosynthetic gene cluster responsible for its production. frontiersin.orgnih.gov This would provide definitive proof of its natural origin and open the door to understanding its regulation and the function of associated tailoring enzymes.

Functional Assays: Once natural sources are identified, research can focus on elucidating the compound's fundamental biochemical role in the producing organism. For example, studies could investigate if it functions as a quorum sensing molecule, a siderophore for iron acquisition, or if it plays a role in biofilm formation or as an antioxidant, given the sulfur-containing methionine residue. frontiersin.orgoup.com

Uncovering the natural context of this compound will provide critical insights into its inherent functions and evolutionary significance.

Q & A

Q. Methodological Answer :

- Circular Dichroism (CD) : Detect secondary structure in solution (e.g., β-turn motifs common in cyclic peptides) .

- 2D NMR (COSY, NOESY) : Assign proton-proton correlations and confirm cyclization via nuclear Overhauser effects (NOEs) between methionine and glycine residues .

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks (critical for structure-activity relationships) .

- FT-IR spectroscopy : Identify amide I/II bands (~1650 cm⁻¹, ~1550 cm⁻¹) to confirm peptide bond formation .

Advanced: What strategies are recommended for elucidating the molecular targets of this compound in complex biological systems?

Q. Methodological Answer :

- Chemical proteomics : Use photoaffinity labeling (e.g., diazirine-modified analogs) coupled with LC-MS/MS to capture interacting proteins .

- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss abolishes bioactivity .

- Thermal shift assays (TSA) : Monitor protein thermal stability shifts in lysates to pinpoint binding targets .

- Network pharmacology : Integrate transcriptomic/proteomic data with STRING or KEGG pathways to predict target pathways .

Basic: How should one design a dose-response study to assess the efficacy of this compound in cellular assays?

Q. Methodological Answer :

- Concentration range : Use log-fold dilutions (e.g., 1 nM–100 μM) to capture EC₅₀/IC₅₀ values .

- Controls : Include vehicle (e.g., DMSO ≤ 0.1%) and positive controls (e.g., staurosporine for apoptosis assays) .

- Replicates : Minimum n=3 biological replicates per concentration to ensure statistical power (α=0.05, β=0.2) .

- Data analysis : Fit curves using nonlinear regression (e.g., Hill equation) in GraphPad Prism or R .

Advanced: What methodologies are appropriate for analyzing the metabolic stability of this compound in hepatic microsomes?

Q. Methodological Answer :

- Incubation conditions : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, pH 7.4) over 0–60 minutes .

- Sampling : Quench reactions with ice-cold acetonitrile at intervals (0, 15, 30, 60 min) and centrifuge (14,000×g) to pellet proteins .

- Quantification : LC-MS/MS with stable isotope-labeled internal standard (e.g., this compound-d₃) to calculate half-life (t₁/₂) .